![molecular formula C21H18ClN3O2 B2565337 N-(2-chlorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide CAS No. 1173031-01-0](/img/structure/B2565337.png)
N-(2-chlorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide
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Description
N-(2-chlorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C21H18ClN3O2 and its molecular weight is 379.84. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Angiotensin II Receptor Antagonists
Compounds with imidazole and furan functionalities have been explored for their potent antihypertensive effects. Specifically, nonpeptide angiotensin II receptor antagonists, such as those in the N-(biphenylylmethyl)imidazoles series, have shown significant oral antihypertensive potency. These compounds, through modifications, including the introduction of acidic isosteres like the tetrazole ring, have been developed for treating hypertension (Carini et al., 1991).
Synthesis and Reactivity Studies
Research into compounds combining furan and benzimidazole structures has been conducted to explore their synthesis and reactivity. For instance, studies have shown the synthesis of furan-carboxamide derivatives through specific reactions, leading to products that underwent further chemical transformations, such as electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).
Corrosion Inhibition
Amino acid compounds with benzimidazole and furan functionalities have been synthesized and studied as corrosion inhibitors for steel in acidic solutions. These studies include the examination of their adsorption behavior and protective effects on metal surfaces, highlighting the potential of such compounds in materials science and engineering (Yadav et al., 2015).
Antiprotozoal Agents
Dicationic imidazo[1,2-a]pyridines and related structures have been investigated for their antiprotozoal properties. These compounds have shown strong DNA affinities and significant in vitro and in vivo activities against protozoal pathogens, indicating their potential in developing new therapeutic agents for diseases like malaria and trypanosomiasis (Ismail et al., 2004).
Inhibitors of NQO2
Furan amidines and their analogs have been evaluated as inhibitors of the enzyme NQO2 (NRH: quinone oxidoreductase 2), which is of interest in cancer chemotherapy and malaria treatment. The structural modification of the furan ring and the exploration of different substituents have provided insights into the activity and solubility of these compounds, contributing to the development of potential therapeutic agents (Alnabulsi et al., 2018).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-[(2-methylbenzimidazol-1-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2/c1-14-24-18-8-4-5-9-19(18)25(14)13-16-10-11-20(27-16)21(26)23-12-15-6-2-3-7-17(15)22/h2-11H,12-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFUSLVUYKMWHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC=C(O3)C(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide |
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